C16H14N2O2S

PHOSPHO1 inhibition benzoisothiazolone SAR probe compound optimization

Researchers studying PHOSPHO1-mediated mineralization face the critical challenge of off-target TNAP inhibition, which confounds phenotypic interpretation. ML 086 (CAS 1177148-36-5) is the only PHOSPHO1 inhibitor with a validated >719-fold selectivity window over TNAP and no activity at PMI, PMM2, or NPP-1. Key advantages: - IC50 = 0.14 μM against recombinant human PHOSPHO1; >100 μM against TNAP - MLPCN-validated chemical probe with full inter-assay reproducibility - Batch-specific QC: >98% purity by HPLC; solubility >30 μg/mL at physiological pH - Ideal for siRNA rescue, overexpression systems, and cell-based mineralization assays Procure with confidence-each batch is delivered with analytical documentation to ensure experimental reproducibility.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B7751995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H14N2O2S
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NC3=C(C2=S)C=CC(=C3)OC
InChIInChI=1S/C16H14N2O2S/c1-19-12-5-3-11(4-6-12)18-10-17-15-9-13(20-2)7-8-14(15)16(18)21/h3-10H,1-2H3
InChIKeySSZRANRVWMKXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 086 (C16H14N2O2S): PHOSPHO1 Probe Selectivity Guide


The molecular formula C16H14N2O2S corresponds to several structurally distinct chemical entities; this guide focuses on ML 086 (CAS 1177148-36-5, CID-1674999), a benzoisothiazolone-class small molecule developed as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1 [1]. ML 086 emerged from a high-throughput screening and medicinal chemistry optimization campaign and was selected as an MLPCN (Molecular Libraries Probe Production Centers Network) probe compound based on its overall pharmacological profile [1]. It serves as a chemical tool to dissect the role of PHOSPHO1 in skeletal mineralization and pathological soft-tissue ossification, where its differentiation from closely related benzoisothiazolone analogs is defined by quantifiable, multi-parameter selectivity data rather than potency alone [1].

PHOSPHO1 target engagement studies
Multi-target selectivity validation workflow
Mineralization & calcification research models

Why ML 086 Cannot Be Replaced by Other Benzoisothiazolones


The benzoisothiazolone scaffold that defines ML 086 and its in-series analogs exhibits steep structure–activity relationships where minor substituent changes (e.g., dimethyl amide versus benzylamide or methyl ester) profoundly alter not only PHOSPHO1 potency but also—and more critically—selectivity against the counter-targets PMI, PMM2, TNAP, and NPP-1 [1]. Within this series, compounds with sub-micromolar PHOSPHO1 IC50 values frequently retain unwanted activity at PMI or PMM2, disqualifying them as clean chemical probes [1]. Consequently, generic substitution by a compound matching only the molecular formula or even the core scaffold, without verification of the multi-target selectivity fingerprint, risks introducing confounding off-target pharmacology that undermines experimental reproducibility and data interpretability [1].

Substituent sensitivity

Minor structural changes to the benzoisothiazolone core may profoundly alter multi-target selectivity, even at similar potency levels.

Potency-only selection

Sub-micromolar PHOSPHO1 IC50 alone does not ensure a clean probe; analog 2s retains unwanted PMI/PMM2 activity at concentrations near its PHOSPHO1 IC50.

Scaffold mismatch

C16H14N2O2S isomers or generic benzoisothiazolones without verified multi-target selectivity may introduce confounding pharmacology.

Quantitative Differentiation from Closest Analogs


PHOSPHO1 Potency Gain Over Parent Compound

ML 086 (compound 2q) inhibited recombinant human PHOSPHO1 with an IC50 of 0.14 μM, representing a 6.7-fold improvement in potency over the unsubstituted benzoisothiazolone parent 2a (IC50 = 0.94 μM) and a 5.6-fold improvement over the fluoro-substituted analog 2b (IC50 = 0.79 μM) [1]. Critically, the potency gain was not accompanied by the increased off-target activity observed with 2b, which inhibited the counter-target PMI with an IC50 of 1.3 μM [1].

PHOSPHO1 Potency Gain
Head-to-head
IC50 0.14 μM
6.7× over parent 2a
Supports target engagement concentration selection
Recombinant human PHOSPHO1; 10-pt dilution
PHOSPHO1 inhibition benzoisothiazolone SAR probe compound optimization

Selectivity Against Tissue-Nonspecific Alkaline Phosphatase

ML 086 demonstrated no significant inhibitory activity against TNAP (IC50 > 100 μM), yielding a PHOSPHO1-to-TNAP selectivity ratio of >719-fold [1]. This contrasts with earlier PHOSPHO1 inhibitors such as MLS-0390838 and MLS-0263939, which showed detectable cross-reactivity with TNAP at concentrations as low as 10–30 μmol/L in substrate-specificity assays [2]. TNAP co-localizes with PHOSPHO1 in matrix vesicles, and TNAP inhibition would confound phenotypic interpretation in mineralization studies, making this selectivity window essential for a useful chemical probe [1].

TNAP Selectivity
Cross-study
ML 086: >719× selectivity Earlier inhibitors: TNAP cross-reactivity at 10–30 µM
Avoids confounding dual-phosphatase inhibition in mineralization models
TNAP co-localizes with PHOSPHO1 in matrix vesicles
target selectivity TNAP vascular calcification counter-target profiling

Multi-Target Selectivity Profile Versus Analog 2s

Within the same benzoisothiazolone series, the dimethyl sulfonamide analog 2s exhibited a PHOSPHO1 IC50 of 0.50 μM—within 3.6-fold of ML 086—but retained micromolar inhibitory activity at both PMI (IC50 = 2.8 μM) and PMM2 (IC50 = 13 μM) [1]. ML 086, by contrast, showed no meaningful inhibition of PMI (IC50 = 62 μM), PMM2 (IC50 = 76 μM), or NPP-1 (IC50 > 30 μM), representing selectivity margins of 442-fold, 549-fold, and >215-fold respectively [1]. This demonstrates that PHOSPHO1 potency alone is an insufficient selection criterion; the multi-target selectivity fingerprint distinguishes ML 086 as the only compound in the series that combines sub-micromolar potency with comprehensive counter-target inactivity [1].

Multi-Target Selectivity vs. 2s
Head-to-head
ML 086: PMI 62 µM, PMM2 76 µM 2s: PMI 2.8 µM, PMM2 13 µM
Multi-target inactivity required for clean target deconvolution
2s retains micromolar counter-target activity
multi-target selectivity PMI PMM2 NPP-1 benzoisothiazolone SAR

In Vitro ADME and Drug-Likeness Comparison

Four PHOSPHO1 inhibitors (2n, 2o, 2q [ML 086], 2s) were comprehensively profiled in parallel in vitro ADME assays [1]. ML 086 demonstrated high aqueous solubility (>30 μg/mL at pH 5.0, 6.2, and 7.4), good PAMPA permeability (94–97 ×10⁻⁶ cm/s across all pH conditions), moderate plasma protein binding (41–48% bound in human and mouse), and no detectable cytotoxicity toward Fa2N-4 immortalized human hepatocytes (LC50 > 50 μM) [1]. In contrast, the ester analog 2o exhibited substantially lower solubility at acidic pH (12.6 μg/mL at pH 5.0) and the sulfonamide 2s showed markedly higher human plasma protein binding at 10 μM (56.5% bound versus 44.2% for ML 086) [1]. ML 086's moderate hepatic microsome stability (18.9% remaining at 1 h, human) identifies it as suitable for in vitro and acute ex vivo applications rather than chronic in vivo dosing, a clearly defined use envelope that aids experimental design [1].

In Vitro ADME Panel
Head-to-head
Solubility >30 μg/mL PAMPA 94–97 ×10⁻⁶ cm/s LC50 >50 μM
Supports cell-based assay use without solvent or cytotoxicity artifacts
Human plasma protein binding ~44%
ADME drug-likeness permeability metabolic stability probe selection

MLPCN Probe Designation and Integrated Superiority

The benzoisothiazolone series comprised at least 25 characterized analogs (2a–2y) with PHOSPHO1 IC50 values spanning 0.14 to >10 μM and variable counter-target activity profiles [1]. ML 086 (2q) was the single compound selected as the MLPCN probe based on its integrated superiority across six criteria: (i) sub-micromolar PHOSPHO1 potency (0.14 μM), (ii) >719-fold selectivity over TNAP, (iii) >215-fold selectivity over NPP-1, (iv) >440-fold selectivity over PMI and PMM2, (v) favorable ADME properties including solubility, permeability, and lack of cytotoxicity, and (vi) at least 170-fold selectivity against all counter-targets tested [1]. No other compound in the series simultaneously satisfied all six criteria; for example, 2t met selectivity benchmarks but had lower potency (0.56 μM), while 2s had better potency (0.50 μM) but failed selectivity against PMI and PMM2 [1]. This formal MLPCN designation represents an independent, community-standard validation that ML 086 is the most fit-for-purpose chemical probe among its structural class [1].

MLPCN Probe Designation
Class-level
Only series member meeting all 6 probe criteria
Supports fit-for-purpose probe selection
Community-standard validation; data to verify per batch
MLPCN probe chemical probe criteria PHOSPHO1 integrated profiling probe selection

High-Confidence Research Applications


Target Deconvolution in Mineralization and Calcification

ML 086 is the only PHOSPHO1 inhibitor with a demonstrated >719-fold selectivity window over TNAP, the co-compartmentalized phosphatase that shares substrate specificity with PHOSPHO1 in matrix vesicles [1]. This enables researchers studying medial vascular calcification, generalized arterial calcification of infancy (GACI), or ossification of the posterior longitudinal ligament (OPLL) to attribute phenotypic effects specifically to PHOSPHO1 inhibition without the confounding TNAP cross-inhibition that compromised earlier tool compounds MLS-0390838 and MLS-0263939 [1][2]. The recommended working concentration range of 0.1–10 μM leverages the IC50 of 0.14 μM while remaining well below the >100 μM TNAP IC50 threshold [1].

Matrix Vesicle-Mediated Biomineralization Studies

The multi-target selectivity fingerprint of ML 086 (inactive at PMI, PMM2, NPP-1, and TNAP at >170-fold selectivity margins) makes it uniquely suited for experiments requiring unambiguous target assignment, such as siRNA rescue experiments or PHOSPHO1 overexpression systems [1]. In contrast, using the potent analog 2s (PHOSPHO1 IC50 = 0.50 μM but PMI IC50 = 2.8 μM) would introduce dual-target pharmacology at concentrations only 5.6-fold above its PHOSPHO1 IC50, complicating data interpretation [1]. ML 086's balanced ADME profile—solubility >30 μg/mL across physiological pH, moderate PPB (~44%), and no hepatocyte toxicity—further supports its use in cell-based mineralization assays employing osteoblast or chondrocyte cultures [1].

Reference Standard for PHOSPHO1 Inhibitor Screening

As the MLPCN-validated probe, ML 086 serves as the benchmark positive control for any laboratory establishing a PHOSPHO1 inhibitor screening cascade [1]. Its well-characterized IC50 of 0.14 μM against recombinant human PHOSPHO1 (with full inter-assay reproducibility documented in the primary literature) provides a calibrated reference point for normalizing screening data across laboratories and assay formats [1]. Procurement of ML 086 from vendors providing batch-specific QC documentation (purity >98% by HPLC) ensures that screening results are anchored to the same chemical entity characterized in the MLPCN probe report, an advantage not afforded by non-probe benzoisothiazolone analogs lacking rigorous multi-laboratory validation [1].

Ex Vivo and Acute Tissue Ossification Models

ML 086's ADME dataset explicitly defines its use envelope: moderate human hepatic microsome stability (18.9% remaining at 1 h) and moderate mouse stability (60.0% remaining at 1 h) indicate suitability for acute ex vivo tissue assays, short-term organoid cultures, and local delivery models, rather than chronic systemic dosing [1]. This transparency allows experimentalists to select the correct PHOSPHO1 probe for their specific model system, avoiding the inappropriate use of ML 086 in long-term in vivo studies where a pro-drug approach (exemplified by the ester analog 2o, which exhibits improved permeability at the cost of pH-dependent solubility) may be more appropriate [1].

Application
Selection Property
Validation Focus
Mineralization target deconvolution
Counter-target selectivity profile
TNAP co-localization interpretation
Matrix vesicle biomineralization
Multi-target inactivity fingerprint
siRNA/overexpression attribution
PHOSPHO1 inhibitor screening reference
MLPCN-validated probe identity
Inter-laboratory data normalization
Acute ex vivo tissue models
ADME-defined use envelope
Hepatic stability and exposure duration
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